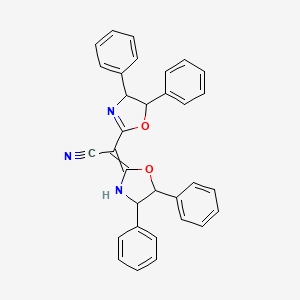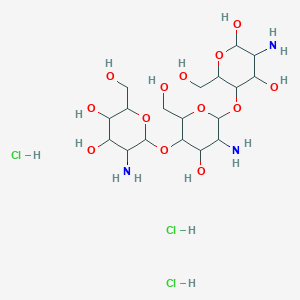
Chitotriose trihydrochloride hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chitotriose trihydrochloride hydrate is an oligosaccharide, specifically a complex carbohydrate, that is synthesized from monosaccharides. It is a derivative of chitosan, a biopolymer made up of N-acetylglucosamine units. This compound is known for its various bioactivities, including antioxidant properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Chitotriose trihydrochloride hydrate is synthesized by enzymatic hydrolysis of chitosan using specific chitosan enzymes. The process involves degrading chitosan to prepare chitobiose and chitotriose. The reaction is monitored using thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) to determine the end point of the enzymatic hydrolysis .
Industrial Production Methods
For industrial production, the enzymatic hydrolysates are separated using cation ion exchange resins with hydrochloric acid solutions at different concentrations. This method ensures high purity and recovery rates, making it suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
Chitotriose trihydrochloride hydrate undergoes various chemical reactions, including glycosylation, methylation, and other modifications to produce different derivatives . It also exhibits antioxidant activity by inhibiting hydrogen peroxide-induced hydroxylation in the presence of copper ions .
Common Reagents and Conditions
Common reagents used in these reactions include elemental fluorine gas for fluorination and hydrochloric acid for ion exchange processes. The reactions are typically carried out under controlled conditions to ensure high yield and purity .
Major Products Formed
The major products formed from these reactions include various glycosylated and methylated derivatives of this compound. These derivatives have different bioactivities and applications in various fields .
Aplicaciones Científicas De Investigación
Chitotriose trihydrochloride hydrate has a wide range of scientific research applications:
Chemistry: Used as a reference standard in carbohydrate research and for the synthesis of other oligosaccharides.
Medicine: Investigated for its antioxidant properties and potential use in drug delivery systems.
Industry: Utilized in the production of functional foods and as a biochemical for proteomics research.
Mecanismo De Acción
The mechanism of action of chitotriose trihydrochloride hydrate involves its interaction with molecular targets such as enzymes and receptors. It exerts its effects by modulating glycosylation processes in cells and inhibiting oxidative stress pathways. The compound’s antioxidant activity is primarily due to its ability to scavenge free radicals and inhibit reactive oxygen species .
Comparación Con Compuestos Similares
Similar Compounds
Chitobiose: Another chitosan oligomer with similar bioactivities but different degrees of polymerization.
Chitosan: The parent biopolymer from which chitotriose trihydrochloride hydrate is derived.
N-acetylglucosamine: A monosaccharide unit that forms the building blocks of chitosan and its derivatives.
Uniqueness
This compound is unique due to its specific structure and high purity, which make it suitable for various bioactivities and applications. Its ability to undergo multiple chemical modifications further enhances its versatility in research and industrial applications .
Propiedades
Fórmula molecular |
C18H38Cl3N3O13 |
|---|---|
Peso molecular |
610.9 g/mol |
Nombre IUPAC |
5-amino-6-[5-amino-6-[5-amino-4,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-2-(hydroxymethyl)oxane-3,4-diol;trihydrochloride |
InChI |
InChI=1S/C18H35N3O13.3ClH/c19-7-12(27)14(5(2-23)30-16(7)29)33-18-9(21)13(28)15(6(3-24)32-18)34-17-8(20)11(26)10(25)4(1-22)31-17;;;/h4-18,22-29H,1-3,19-21H2;3*1H |
Clave InChI |
XTVOJWIUUCPOIF-UHFFFAOYSA-N |
SMILES canónico |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)N)OC3C(OC(C(C3O)N)O)CO)CO)N)O)O)O.Cl.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(3-methoxyphenyl)methyl]-2-(4-oxoquinazolin-3-yl)acetamide](/img/structure/B12505708.png)
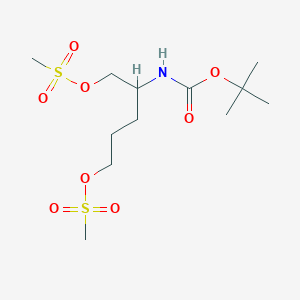

![N-[4-[4-(cyclopropylmethyl)piperazin-1-yl]cyclohexyl]-4-[(7-ethyl-5-methyl-6-oxo-8-propan-2-yl-7H-pteridin-2-yl)amino]-3-methoxybenzamide](/img/structure/B12505723.png)
![(3R)-3-{[(tert-butoxy)carbonyl]amino}-4-cyclopropylbutanoic acid](/img/structure/B12505730.png)
![prop-2-en-1-yl 5-amino-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}pentanoate hydrochloride](/img/structure/B12505736.png)
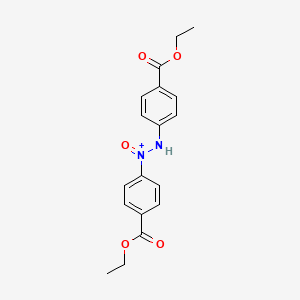
![2-amino-6-[2-(3-fluorophenyl)ethenyl]-1H-indole-3-carbonitrile](/img/structure/B12505742.png)
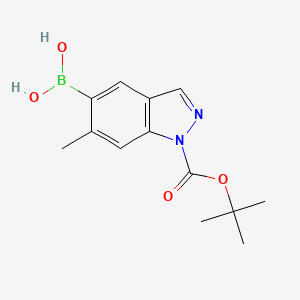
![2-{1-[(1-Hydroxy-3-phenylpropan-2-YL)amino]ethylidene}-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B12505759.png)
![3-Ethyl-5-({4-[methyl(phenyl)amino]phenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12505760.png)

![5-Amino-2-[2-(4-nitro-2-sulfophenyl)ethenyl]benzenesulfonic acid sodium](/img/structure/B12505778.png)
